Cas no 1394042-36-4 (3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol)
![3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol structure](https://ja.kuujia.com/scimg/cas/1394042-36-4x500.png)
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
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- MDL: MFCD22375439
- インチ: 1S/C8H10N4O/c13-6-1-3-7-10-8-9-4-2-5-12(8)11-7/h2,4-5,13H,1,3,6H2
- InChIKey: CTSKBQFIHHTYQI-UHFFFAOYSA-N
- SMILES: C12=NC(CCCO)=NN1C=CC=N2
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-94587-0.1g |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 0.1g |
$301.0 | 2024-05-21 | |
Enamine | EN300-94587-1.0g |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 1.0g |
$871.0 | 2024-05-21 | |
Chemenu | CM392509-10g |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95%+ | 10g |
$*** | 2023-03-30 | |
A2B Chem LLC | AV36573-100mg |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 100mg |
$352.00 | 2024-04-20 | |
A2B Chem LLC | AV36573-2.5g |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
1PlusChem | 1P019T7H-100mg |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 100mg |
$370.00 | 2025-03-03 | |
1PlusChem | 1P019T7H-250mg |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 250mg |
$514.00 | 2025-03-03 | |
1PlusChem | 1P019T7H-2.5g |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 2.5g |
$1932.00 | 2025-03-03 | |
Enamine | EN300-94587-1g |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 1g |
$871.0 | 2023-09-01 | |
1PlusChem | 1P019T7H-5g |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol |
1394042-36-4 | 95% | 5g |
$2841.00 | 2025-03-03 |
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 1394042-36-4 and Product Name: 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol
The compound with the CAS number 1394042-36-4 and the product name 3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a triazolo[1,5-a]pyrimidine core, which is known for its role in various pharmacological mechanisms.
The triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system consisting of a triazole ring linked to a pyrimidine ring. This particular arrangement has been extensively studied for its ability to interact with biological targets such as enzymes and receptors, modulating various cellular processes. The presence of the propan-1-ol moiety at the 3-position of the triazolo[1,5-a]pyrimidine ring introduces a hydroxyl group that can participate in hydrogen bonding interactions, enhancing the compound's binding affinity and selectivity towards biological targets.
Recent research in medicinal chemistry has highlighted the importance of triazolo[1,5-a]pyrimidine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The structural features of this compound make it an attractive candidate for further investigation into its pharmacological properties.
One of the most compelling aspects of this compound is its potential to act as a scaffold for drug design. The triazolo[1,5-a]pyrimidine core provides a versatile platform for modifications that can fine-tune its biological activity. For instance, substituents can be introduced at various positions on the ring system to alter interactions with target proteins or enzymes. This flexibility allows chemists to explore a wide range of structural variations, each with unique pharmacological profiles.
In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The triazolo[1,5-a]pyrimidine scaffold has been identified as a promising candidate for this purpose due to its ability to engage with hydrophobic pockets and aromatic residues in target proteins. The hydroxyl group on the propan-1-ol moiety further enhances its potential for PPI modulation by providing an additional interaction site.
Moreover, the compound's structural features make it suitable for investigating mechanisms of action in vitro and in vivo. Studies have shown that derivatives of triazolo[1,5-a]pyrimidine can exhibit significant inhibitory effects on key enzymes involved in disease pathways. For example, certain analogs have demonstrated potent activity against kinases and other enzymes implicated in cancer progression. The addition of the propan-1-ol group may further enhance these effects by improving solubility and bioavailability.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in pharmaceutical chemistry. The construction of the triazolo[1,5-a]pyrimidine core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as cyclization reactions and nucleophilic substitutions are commonly employed in its synthesis. The introduction of the propan-1-ol group at the 3-position typically involves functional group transformations that highlight the synthetic strategies used in medicinal chemistry.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound to biological targets. These studies provide insights into how the triazolo[1,5-a]pyrimidine core and the propan-1-ol moiety interact with proteins or nucleic acids. Such information is crucial for designing derivatives with improved potency and selectivity.
The potential therapeutic applications of this compound are vast. In oncology research, for instance, derivatives of triazolo[1,5-a]pyrimidine have shown promise as inhibitors of tyrosine kinases and other enzymes involved in tumor growth and metastasis. The hydroxyl group on the propan-1-ol side chain may play a role in enhancing binding affinity by forming hydrogen bonds with key residues in target proteins.
In addition to cancer therapy, this compound has potential applications in managing inflammatory diseases and infectious disorders. The ability of triazolo[1,5-a]pyrimidine derivatives to modulate inflammatory pathways has been explored in preclinical studies. By targeting specific enzymes or cytokines involved in inflammation, these compounds may offer novel treatments for conditions such as rheumatoid arthritis or inflammatory bowel disease.
The antimicrobial properties of this class of compounds have also been investigated extensively. Certain derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi. This broad spectrum of activity makes them valuable candidates for developing new antibiotics or antifungal agents.
Future directions in research may focus on optimizing synthetic routes to improve scalability and cost-effectiveness. Additionally, exploring structure-activity relationships (SAR) will be crucial for developing more potent and selective derivatives. Advances in biocatalysis and flow chemistry may also contribute to more sustainable production methods for this class of compounds.
In conclusion,3-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol (CAS No. 1394042-36-4) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive scaffold for drug design, triazolo[1,5-a]pyrimidine,and propan-1-ol, highlighting its importance as a lead compound for further investigation.
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